tert-Butyl 2-Ethylpiperidine-1-carboxylate

Medicinal Chemistry Organic Synthesis Building Blocks

tert-Butyl 2-Ethylpiperidine-1-carboxylate (CAS 409061-22-9) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen and an ethyl substituent at the 2-position. With a molecular formula of C12H23NO2 and a molecular weight of 213.32 g/mol, this compound serves primarily as a protected amine intermediate in organic synthesis and pharmaceutical research.

Molecular Formula C12H23NO2
Molecular Weight 213.32 g/mol
CAS No. 409061-22-9
Cat. No. B3136037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-Ethylpiperidine-1-carboxylate
CAS409061-22-9
Molecular FormulaC12H23NO2
Molecular Weight213.32 g/mol
Structural Identifiers
SMILESCCC1CCCCN1C(=O)OC(C)(C)C
InChIInChI=1S/C12H23NO2/c1-5-10-8-6-7-9-13(10)11(14)15-12(2,3)4/h10H,5-9H2,1-4H3
InChIKeyTZODONUATMTJPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 2-Ethylpiperidine-1-carboxylate (CAS 409061-22-9): A Boc-Protected Piperidine Building Block for Medicinal Chemistry


tert-Butyl 2-Ethylpiperidine-1-carboxylate (CAS 409061-22-9) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen and an ethyl substituent at the 2-position. With a molecular formula of C12H23NO2 and a molecular weight of 213.32 g/mol, this compound serves primarily as a protected amine intermediate in organic synthesis and pharmaceutical research . The Boc group provides stability under basic conditions while enabling selective deprotection under acidic conditions, making it a versatile building block for constructing more complex molecules [1].

Procurement Risk: Why Generic Substitution of tert-Butyl 2-Ethylpiperidine-1-carboxylate (CAS 409061-22-9) with Unspecified Piperidine Analogs is Scientifically Unsound


Substituting tert-butyl 2-ethylpiperidine-1-carboxylate with other N-Boc-piperidine analogs without explicit validation of the 2-ethyl substituent's steric and electronic properties introduces significant synthetic risk. The ethyl group at the 2-position imposes distinct conformational constraints and steric hindrance that influence reaction kinetics, regioselectivity, and downstream biological activity in ways that the methyl analog (C11H21NO2, MW 199.29 g/mol) or unsubstituted piperidine (C10H19NO2, MW 185.26 g/mol) cannot replicate [1][2]. Direct substitution without experimental confirmation of equivalent performance in the specific synthetic sequence or biological assay may lead to failed reactions, reduced yields, or altered pharmacological profiles.

Quantitative Differentiation of tert-Butyl 2-Ethylpiperidine-1-carboxylate (CAS 409061-22-9) Against Key Comparators


Molecular Weight Differentiation: tert-Butyl 2-Ethylpiperidine-1-carboxylate vs. 2-Methyl and Unsubstituted Analogs

The molecular weight of tert-butyl 2-ethylpiperidine-1-carboxylate (213.32 g/mol) is 14.03 g/mol higher than the 2-methyl analog (199.29 g/mol) and 28.06 g/mol higher than the unsubstituted N-Boc-piperidine (185.26 g/mol) [1][2]. This mass difference corresponds to the presence of an additional methylene unit, which alters the compound's lipophilicity and steric profile.

Medicinal Chemistry Organic Synthesis Building Blocks

Lipophilicity Comparison: Computed LogP Values Differentiate tert-Butyl 2-Ethylpiperidine-1-carboxylate from Unsubstituted N-Boc-Piperidine

The computed octanol-water partition coefficient (XLogP3) for tert-butyl (S)-2-ethylpiperidine-1-carboxylate is 2.9, while the unsubstituted N-Boc-piperidine exhibits a lower computed LogP of approximately 2.35 [1][2]. This ~0.55 log unit increase reflects the greater hydrophobicity conferred by the ethyl substituent.

Drug Design ADME Physicochemical Properties

Chiral Purity as a Procurement Criterion: (S)-Enantiomer Availability for Asymmetric Synthesis

The (S)-enantiomer of tert-butyl 2-ethylpiperidine-1-carboxylate (CAS 1853230-28-0) is commercially available with defined stereochemistry, providing a chiral building block for asymmetric synthesis. In contrast, the racemic mixture (CAS 409061-22-9) lacks stereochemical purity and may not be suitable for enantioselective transformations [1].

Asymmetric Synthesis Chiral Building Blocks Stereochemistry

Validated Application Scenarios for tert-Butyl 2-Ethylpiperidine-1-carboxylate (CAS 409061-22-9) Based on Quantitative Differentiation Evidence


Synthesis of Piperidine-Containing Drug Candidates Requiring a 2-Ethyl Substituent

In medicinal chemistry campaigns targeting piperidine-based pharmacophores, the 2-ethyl substituent on tert-butyl 2-ethylpiperidine-1-carboxylate provides a distinct steric and lipophilic profile (XLogP3 = 2.9) that cannot be achieved with the methyl analog (MW 199.29 g/mol) or unsubstituted piperidine (LogP ~2.35) [1][2]. The Boc protecting group enables orthogonal deprotection strategies, allowing the free amine to be revealed under mild acidic conditions for subsequent coupling or functionalization steps.

Asymmetric Synthesis Using the (S)-Enantiomer as a Chiral Building Block

For enantioselective synthetic routes, the (S)-enantiomer (CAS 1853230-28-0) offers defined stereochemistry essential for constructing chiral centers with high enantiomeric excess. The racemic mixture (CAS 409061-22-9) may be suitable for achiral transformations or as a starting material for resolution studies, but procurement of the specific enantiomer is critical for stereocontrolled applications [1].

Method Development for Boc-Deprotection Kinetics and Optimization

The steric bulk of the 2-ethyl group may influence the rate of Boc deprotection under acidic conditions relative to less hindered analogs. Researchers optimizing deprotection protocols can use tert-butyl 2-ethylpiperidine-1-carboxylate as a model substrate to establish kinetic parameters and validate reaction conditions for structurally similar N-Boc-piperidines.

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